REACTION_SMILES
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[CH2:18]=[CH:19][C:20]#[N:21].[CH3:16][OH:17].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1.[nH:1]1[c:2](-[c:10]2[c:11]([NH2:15])[n:12][o:13][n:14]2)[n:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[n:1]1[c:2](-[c:10]2[c:11]([NH:15][CH2:18][CH2:19][C:20]#[N:21])[n:12][o:13][n:14]2)[nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nonc1-c1nc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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N#CCCNc1nonc1-c1nc2ccccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |